molecular formula C24H50Cl2Si B3112059 Dichlorodidodecylsilane CAS No. 18768-06-4

Dichlorodidodecylsilane

Cat. No. B3112059
Key on ui cas rn: 18768-06-4
M. Wt: 437.6 g/mol
InChI Key: CNMRTWIPHVMKBT-UHFFFAOYSA-N
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Patent
US08343382B2

Procedure details

To a dry tarred 500 mL Schlenk bomb flask was condensed 29.0 g (0.286 mol) of dichlorosilane at −78° C. To this was added 100 g (0.594 mol) of 1-dodecene under an argon flow. This mixture was allowed to warm to 0° C., then 100 mg (0.193 mmol) of hexachloroplatinic acid hexahydrate dissolved in 2 mL of isopropanol was added via syringe. The mixture was allowed to slowly warm to room temperature where it was allowed to stir for 40 hours. After this time the solution was cannula transferred into a dry 250 mL 3-necked round bottom flask equipped with a fractional distillation apparatus. The mixture was distilled at 220° C. at 0.1 mmHg. Yield: 78.1 g (62.5%). 1H NMR (400 MHz, C6D6): δ=1.6-1.4 (m, 4H), 1.4-1.1 (m, 36H), 1.0-0.8 (m, 10H). 13C NMR (100 MHz, C6D6): δ=33.19, 32.72, 30.51, 30.30, 30.21, 29.89, 23.51, 23.16, 20.92, 14.77. HRMS (EI) m/z, calcd for C24H50Cl2Si (M+): 436.3059; found: 436.3058.
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three
Quantity
100 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][SiH2:2][Cl:3].[CH2:4]=[CH:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15]>C(O)(C)C.O.Cl.Cl.Cl[Pt](Cl)(Cl)Cl>[Cl:1][Si:2]([Cl:3])([CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH3:4])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15] |f:3.4.5.6|

Inputs

Step One
Name
Quantity
29 g
Type
reactant
Smiles
Cl[SiH2]Cl
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
C=CCCCCCCCCCC
Step Three
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)(C)O
Name
Quantity
100 mg
Type
catalyst
Smiles
O.Cl.Cl.Cl[Pt](Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir for 40 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a dry tarred 500 mL Schlenk bomb flask was
ADDITION
Type
ADDITION
Details
was added via syringe
TEMPERATURE
Type
TEMPERATURE
Details
to slowly warm to room temperature where it
CUSTOM
Type
CUSTOM
Details
transferred into a dry 250 mL 3-necked round bottom flask
CUSTOM
Type
CUSTOM
Details
equipped with a fractional distillation apparatus
DISTILLATION
Type
DISTILLATION
Details
The mixture was distilled at 220° C. at 0.1 mmHg

Outcomes

Product
Details
Reaction Time
40 h
Name
Type
Smiles
Cl[Si](CCCCCCCCCCCC)(CCCCCCCCCCCC)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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